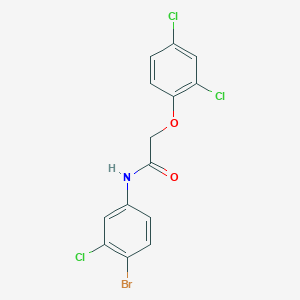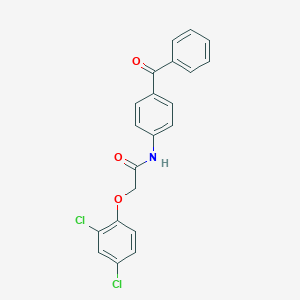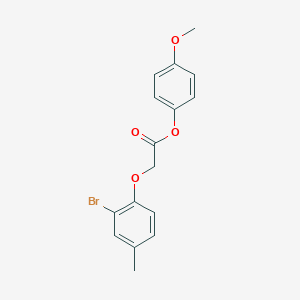![molecular formula C21H18O3 B325123 [1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE](/img/structure/B325123.png)
[1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE is an organic compound with the molecular formula C21H18O3 and a molecular weight of 318.4 g/mol. This compound is characterized by the presence of a biphenyl group and a methylphenoxy group connected through an acetate linkage. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
[1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE can be synthesized through the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
[1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of biphenyl-4-yl (4-methylphenoxy)ketone or biphenyl-4-yl (4-methylphenoxy)carboxylic acid.
Reduction: Formation of biphenyl-4-yl (4-methylphenoxy)alcohol or biphenyl-4-yl (4-methylphenoxy)alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Biphenyl-4-yl (4-methoxyphenoxy)acetate
- Biphenyl-4-yl (4-chlorophenoxy)acetate
- Biphenyl-4-yl (4-fluorophenoxy)acetate
Uniqueness
[1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physical properties, such as solubility and melting point, as well as distinct biological effects compared to its analogs.
特性
分子式 |
C21H18O3 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
(4-phenylphenyl) 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C21H18O3/c1-16-7-11-19(12-8-16)23-15-21(22)24-20-13-9-18(10-14-20)17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
InChIキー |
WQPVQHPVSOTSHX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B325040.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B325041.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B325043.png)


![2-{[4-(1-Piperidinylsulfonyl)anilino]carbonyl}benzoic acid](/img/structure/B325048.png)
![2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B325050.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]propanamide](/img/structure/B325058.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methoxybenzamide](/img/structure/B325060.png)
![4-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzamide](/img/structure/B325061.png)
![2-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzamide](/img/structure/B325066.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methylbenzamide](/img/structure/B325069.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzamide](/img/structure/B325070.png)
